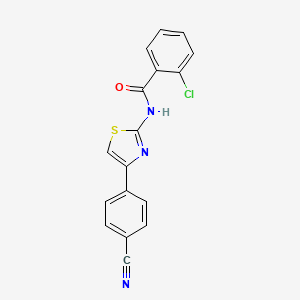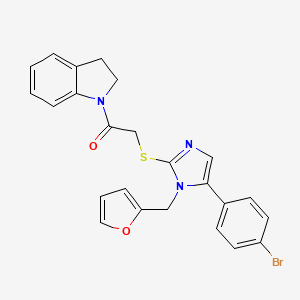![molecular formula C17H20ClF3N6O3S B2647921 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide CAS No. 2061740-29-0](/img/structure/B2647921.png)
4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Synthesis Analysis
The synthesis of this compound was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Chemical Reactions Analysis
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Applications De Recherche Scientifique
Glycine Transporter 1 Inhibitor Development
The chemical compound under discussion has been explored for its potential in the development of central nervous system (CNS) drugs. Specifically, a structurally diverse compound, identified for its potent Glycine Transporter 1 (GlyT1) inhibitory activity, demonstrated a favorable pharmacokinetics profile and significantly increased glycine concentration in the cerebrospinal fluid of rats, indicating its potential for treating CNS disorders (Yamamoto et al., 2016).
Insecticidal Applications
Research into sulfonamide-bearing thiazole derivatives, including compounds with similar structural features, has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This work highlights the compound's potential for agricultural applications, showcasing its utility beyond pharmaceuticals (Soliman et al., 2020).
Anticancer Properties
The exploration of carboxamides, sulfonamides, ureas, and thioureas derived from related structural frameworks has unveiled compounds with notable anticancer activity. This includes the development of novel derivatives demonstrating significant antiproliferative effects against cancer cell lines, suggesting the chemical structure's versatility in cancer therapy (Kumar et al., 2016).
Enzyme Inhibition for Cancer Therapy
A series of heterocyclic 4-substituted pyridine-3-sulfonamides was synthesized and tested as inhibitors of carbonic anhydrase isozymes, showing potential for cancer therapy. This research demonstrates the compound's applicability in targeting tumor-associated enzymes, offering a pathway to novel cancer treatments (Sławiński et al., 2013).
Antimicrobial and Antitumor Activity
Further studies have focused on the synthesis of novel piperazine and triazolo-pyrazine derivatives, revealing compounds with potent antimicrobial activities. This includes the superior antimicrobial efficacy of specific derivatives against Acinetobacter baumannii, emphasizing the compound's potential in addressing microbial resistance (Patil et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus, and chemical genetic studies implicated efflux as a mechanism for resistance in Escherichia coli . This suggests potential utility of this small-molecule inhibitor in combating bacterial infections, particularly those resistant to other forms of treatment .
Propriétés
IUPAC Name |
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonyl-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N6O3S/c1-11(2)24-16(28)25-3-5-26(6-4-25)31(29,30)13-9-23-27(10-13)15-14(18)7-12(8-22-15)17(19,20)21/h7-11H,3-6H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKAJXNTNSAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

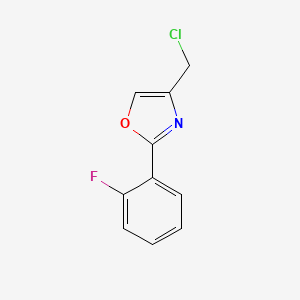
![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2647841.png)
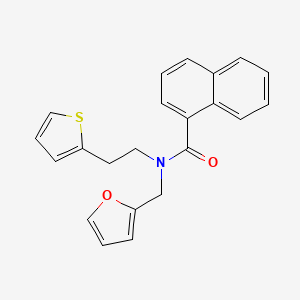
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2647847.png)
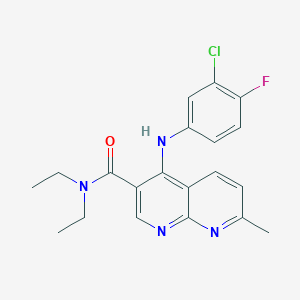
![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)
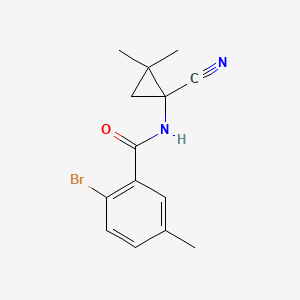
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2647854.png)


